molecular formula C6H5ClN2O B8807155 N-(5-chloropyridin-2-yl)formamide

N-(5-chloropyridin-2-yl)formamide

Cat. No. B8807155
M. Wt: 156.57 g/mol
InChI Key: ODNIFXLNUYPVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340544B2

Procedure details

Was prepared according to Example 2 from 2-amino-5-chloropyridine and formic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[CH:9](O)=[O:10]>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][CH:9]=[O:10])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=NC1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.